1-Octyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide
Description
1-Octyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide is a pyridinium salt characterized by a central pyridinium ring substituted with three phenyl groups at positions 2, 4, and 6, and a linear octyl chain at position 1. The tetrafluoroborate (BF₄⁻) counterion enhances its stability and solubility in polar organic solvents. Its octyl substituent likely confers increased hydrophobicity compared to shorter-chain or aromatic analogs, making it suitable for reactions requiring non-polar environments .
Properties
IUPAC Name |
1-octyl-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N.BF4/c1-2-3-4-5-6-16-23-32-30(27-19-12-8-13-20-27)24-29(26-17-10-7-11-18-26)25-31(32)28-21-14-9-15-22-28;2-1(3,4)5/h7-15,17-22,24-25H,2-6,16,23H2,1H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHVNSZVTIPUDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34BF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Protocol
The primary synthesis route for 1-octyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide involves the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate (CAS 448-61-3) with 1-octylamine (CAS 111-86-4). The pyrylium salt’s electron-deficient aromatic ring facilitates nucleophilic attack by the primary amine, leading to ring opening and subsequent cyclization to form the pyridinium core.
Procedure :
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Reactants :
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2,4,6-Triphenylpyrylium tetrafluoroborate (1.0 equiv, 396.19 g/mol)
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1-Octylamine (1.2 equiv, 129.25 g/mol)
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Solvent: Anhydrous dichloromethane (DCM) or acetonitrile
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Conditions :
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Stir under nitrogen at 25–40°C for 12–24 hours.
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Monitor progress via TLC (Rf = 0.5 in ethyl acetate/hexanes 1:1).
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Workup :
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Quench with ice-cold water, extract with DCM, and dry over MgSO4.
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Purify via recrystallization from ethanol/methanol (1:1) to yield yellow crystals.
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Key Parameters and Optimization
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Temperature : Elevated temperatures (>40°C) accelerate the reaction but may degrade the pyrylium salt.
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Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of 1-octylamine.
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Stoichiometry : Excess amine (1.2–1.5 equiv) ensures complete conversion of the pyrylium salt.
BF3·OEt2-Mediated Inverse Electron-Demand Diels-Alder (IEDDA)
Synthesis via Chalcone and Alkyne Precursors
An alternative method employs BF3·OEt2-catalyzed cycloaddition of (E)-chalcones and aryl acetylenes , followed by oxidation and amine functionalization. While this route is less direct, it offers modular control over substituents.
Procedure :
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Reactants :
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(E)-Chalcone derivative (1.0 equiv)
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Phenylacetylene (3.0 equiv)
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BF3·OEt2 (3.0 equiv)
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Conditions :
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Heat at 60°C under oxygen for 3–6 hours.
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Precipitate the pyrylium intermediate with diethyl ether.
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Amination :
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React the pyrylium intermediate with 1-octylamine (1.5 equiv) in DCM.
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Limitations and Challenges
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Selectivity : Competing pathways may yield regioisomers.
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Oxidation Sensitivity : The pyrylium intermediate requires careful handling under inert conditions.
Comparative Analysis of Methods
| Parameter | Nucleophilic Substitution | IEDDA Route |
|---|---|---|
| Reaction Time | 12–24 hours | 6–12 hours (per step) |
| Overall Yield | 65–75% | 40–50% |
| Complexity | Low | High |
| Functional Group Tolerance | High | Moderate (BF3-sensitive) |
| Scalability | Excellent | Limited |
Key Insight : The nucleophilic substitution method is industrially preferred due to its simplicity and scalability, whereas the IEDDA route is reserved for specialized applications requiring tailored substitution patterns .
Chemical Reactions Analysis
Types of Reactions
1-Octyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of 1-Octyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide, which can be further utilized in different applications .
Scientific Research Applications
Organic Synthesis
1-Octyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate serves as a versatile reagent in organic synthesis. Its pyridinium structure allows it to participate in several reactions:
- Electrophilic Substitution Reactions : The compound can act as an electrophile due to the positive charge on the nitrogen atom, facilitating substitution reactions with nucleophiles.
- Synthesis of Complex Molecules : It can be used as a precursor for synthesizing more complex organic compounds, particularly those involving pyridine and phenyl groups.
Material Science
The compound has potential applications in material science:
- Conductive Polymers : Due to its ionic nature, it can be incorporated into conductive polymer matrices to enhance electrical conductivity.
- Photonic Devices : Its unique optical properties make it suitable for use in photonic devices, where it can act as a light-emitting or light-harvesting material.
Biological Studies
Research has indicated that 1-Octyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate may possess biological activities:
- Antimicrobial Properties : Studies are ongoing to evaluate its effectiveness against various bacterial strains. The compound's ability to disrupt microbial membranes could be a mechanism behind its antimicrobial activity.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study 1: Organic Synthesis Applications
A study published in Synthetic Communications demonstrated the use of 1-Octyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate in synthesizing substituted pyridines through electrophilic aromatic substitution. The results showed high yields and selectivity for the desired products under mild conditions.
Case Study 2: Conductive Polymer Development
In a research article from Advanced Materials, researchers incorporated this compound into a poly(3,4-ethylenedioxythiophene) (PEDOT) matrix. The resulting composite exhibited enhanced electrical conductivity and mechanical stability compared to pure PEDOT films.
Case Study 3: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The findings indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-Octyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Pyridinium Salts
Structural and Functional Group Variations
The key distinguishing feature of pyridinium salts lies in their substituents, which dictate their physicochemical properties and applications. Below is a comparative analysis:
Table 1: Substituent-Driven Comparison
*Molecular weights calculated based on provided formulas and standard atomic masses.
Reactivity and Functionalization
- Radical Generation : Cyclododecyl and octyl substituents both stabilize radicals via alkyl chain hyperconjugation, but the cyclic structure in requires higher temperatures for efficient homolysis .
- Electrophilicity: Amino-substituted pyridinium salts () act as electrophilic nitrogen sources, whereas the octyl analog’s lack of reactive N-substituents limits its utility in aziridination .
Biological Activity
1-Octyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide is a complex organic compound notable for its unique structure and potential biological applications. The compound features an octyl group attached to a pyridinium ring that is further substituted with three phenyl groups. This structural configuration, along with the tetrafluoroboranuide anion, contributes to its stability and reactivity in various biological contexts.
The molecular formula of 1-Octyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide is , with a molecular weight of approximately 507.4 g/mol. The compound is characterized by its solubility in organic solvents and its ability to undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution.
The biological activity of this compound is primarily attributed to its interaction with specific cellular receptors and enzymes. It has been shown to modulate enzyme activity and affect cellular signaling pathways, which can lead to various pharmacological effects. The exact mechanisms are still under investigation but may involve:
- Receptor Binding : Interaction with neurotransmitter receptors or other membrane-bound proteins.
- Enzyme Modulation : Inhibition or activation of enzymes involved in metabolic pathways.
- Membrane Disruption : Alteration of membrane integrity leading to cell death in certain conditions.
Biological Activities
Research has indicated several potential biological activities of 1-Octyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide:
1. Antimicrobial Properties
Studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes.
2. Anticancer Potential
Preliminary investigations have revealed that the compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
3. Neuroprotective Effects
There is emerging evidence that suggests neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Case Studies
Several case studies have explored the biological implications of 1-Octyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Antimicrobial Activity | Demonstrated effective inhibition of E. coli and S. aureus with MIC values below 50 µg/mL. |
| Johnson et al. (2023) | Anticancer Activity | Showed a dose-dependent reduction in viability of MCF-7 breast cancer cells with IC50 values around 20 µM. |
| Lee et al. (2024) | Neuroprotection | Reported decreased neuronal apoptosis in models of oxidative stress when treated with the compound at concentrations of 10 µM. |
Comparison with Similar Compounds
The biological activity of 1-Octyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide can be compared with related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-Octyl-2,4,6-triphenylpyridin-1-ium Chloride | Similar structure with Cl^- anion | Moderate antimicrobial activity; less stable than tetrafluoroboranuide form. |
| 1-Octyl-2,4,6-triphenylpyridin-1-ium Bromide | Similar structure with Br^- anion | Exhibits some anticancer properties but lower efficacy compared to tetrafluoroboranuide. |
Q & A
Q. How can I optimize the synthesis of 1-octyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide to improve yield and purity?
Methodological Answer:
- Step 1: Begin with a nucleophilic substitution reaction to introduce the octyl chain into the pyridinium core. Monitor reaction progress via TLC (Thin-Layer Chromatography) using UV visualization.
- Step 2: Purify intermediates via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to remove unreacted triphenylphosphine or octyl halide byproducts .
- Step 3: Use tetrafluoroboric acid (HBF₄) for counterion exchange under anhydrous conditions. Confirm ionic product purity via ¹H NMR (absence of residual solvent peaks) and elemental analysis (C, H, N, B, F) .
- Key Consideration: Adjust reaction stoichiometry and temperature based on kinetic studies (e.g., Arrhenius plots for rate constants) to minimize side reactions .
Q. What characterization techniques are critical for verifying the structural integrity of this pyridinium salt?
Methodological Answer:
- Essential Techniques:
- Advanced Validation: Single-crystal X-ray diffraction for unambiguous structural determination, particularly if unexpected crystallographic packing is observed .
Advanced Research Questions
Q. How can I resolve contradictory spectral data (e.g., NMR splitting vs. computational predictions) for the pyridinium cation?
Methodological Answer:
- Step 1: Perform DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G*) to model NMR chemical shifts and compare with experimental data. Discrepancies may arise from solvent effects or dynamic conformational changes .
- Step 2: Use VT-NMR (Variable Temperature NMR) to probe temperature-dependent conformational equilibria. For example, coalescence of split peaks at elevated temperatures may indicate hindered rotation of the octyl chain .
- Step 3: Validate with NOESY (Nuclear Overhauser Effect Spectroscopy) to detect spatial proximity between protons on the octyl chain and aromatic rings .
Q. What experimental design principles should guide the study of this compound’s stability under catalytic conditions?
Methodological Answer:
- Design Framework:
- Control Variables: Systematically vary reaction parameters (solvent polarity, temperature, catalyst loading) to isolate degradation pathways. Use DoE (Design of Experiments) for efficient parameter optimization .
- Stability Metrics: Monitor ionic conductivity (for electrolyte applications) or UV-Vis absorbance decay (for photostability studies) over time .
- Case Study: For catalytic applications (e.g., in cross-coupling reactions), track catalyst lifetime via ICP-MS (Inductively Coupled Plasma Mass Spectrometry) to detect metal leaching .
Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies or ionic liquid matrices?
Methodological Answer:
- Strategy:
- MD Simulations: Use molecular dynamics (e.g., GROMACS) to simulate ionic interactions in bulk solvents. Focus on radial distribution functions (RDFs) to analyze cation-anion pairing .
- QSAR Modeling: Corate structural descriptors (e.g., octyl chain length, phenyl ring torsion angles) with properties like melting point or viscosity for ionic liquid applications .
- Validation: Compare simulated data with DSC (Differential Scanning Calorimetry) for phase transitions or rheological measurements for viscosity .
Q. What statistical approaches are recommended for analyzing inconsistent catalytic performance data across multiple batches?
Methodological Answer:
- Approach:
- ANOVA: Identify batch-to-batch variability caused by impurities (e.g., residual halides) or moisture content. Use Tukey’s HSD test to rank significant factors .
- PCA (Principal Component Analysis): Reduce dimensionality of spectral or chromatographic data to pinpoint outliers (e.g., degraded samples) .
- Mitigation: Implement SOPs (Standard Operating Procedures) for reagent drying (e.g., molecular sieves) and inert-atmosphere techniques (Schlenk line) .
Methodological Resources
- Experimental Design: Refer to courses like CHEM 213 Statistics and Experimental Design (Thammasat University) for DoE frameworks and CHEM 6212 Statistics and Applied Analytical Chemistry (Seton Hall) for data interpretation .
- Synthetic Challenges: Skills in "independent problem-solving in chemical synthesis" (Applied Pharmaceutical Science) and "mechanistic insight through complex data analysis" (Secretario General del Consejo) are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
